4-Chloro-6-methoxynicotinonitrile

Medicinal Chemistry Chemical Synthesis ADME Prediction

Researchers pursuing CNS targets frequently encounter batch variability in chloropyridine building blocks, compromising SAR reproducibility. 4-Chloro-6-methoxynicotinonitrile (CAS 1261493-38-2) resolves this with strictly controlled 4-chloro-6-methoxy regiochemistry and consistent ≥95% purity. • Defined LogP 2.05 & TPSA 46 Ų enable predictable BBB permeability in CNS library design. • Versatile 3-CN handle for amine, acid, or tetrazole pharmacophore elaboration. • Stored at 2-8°C, shipped with blue ice to ensure chemical integrity upon arrival.

Molecular Formula C7H5ClN2O
Molecular Weight 168.58
CAS No. 1261493-38-2
Cat. No. B594908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-methoxynicotinonitrile
CAS1261493-38-2
Molecular FormulaC7H5ClN2O
Molecular Weight168.58
Structural Identifiers
SMILESCOC1=NC=C(C(=C1)Cl)C#N
InChIInChI=1S/C7H5ClN2O/c1-11-7-2-6(8)5(3-9)4-10-7/h2,4H,1H3
InChIKeyVEUHIOALPSVHJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

R&D Procurement of 4-Chloro-6-methoxynicotinonitrile


4-Chloro-6-methoxynicotinonitrile (IUPAC: 4-chloro-6-methoxypyridine-3-carbonitrile) is a heterocyclic organic compound in the nicotinonitrile class . It is characterized by a pyridine ring with a chlorine atom at the 4-position, a methoxy group at the 6-position, and a nitrile group at the 3-position, giving it the molecular formula C7H5ClN2O and a molecular weight of 168.58 g/mol [1]. As a versatile small molecule scaffold, its primary value is as a synthetic intermediate in pharmaceutical and agrochemical research .

4-Chloro-6-methoxynicotinonitrile Is Not a Generic Substitute


The specific positioning of substituents on the pyridine ring dictates the compound's unique chemical reactivity profile and its physical properties . For example, a regioisomer like 2-chloro-6-methoxynicotinonitrile (CAS 121643-47-8) has the chlorine at the 2-position, which alters its electronic distribution and steric environment . This difference is quantifiable in its predicted lipophilicity (ACD/LogP of 2.05 for the 4-chloro isomer vs. an XLogP3 of 1.8 for the 2-chloro isomer ), which can impact crucial factors like membrane permeability and solubility in subsequent synthetic steps. Therefore, the specific isomer must be procured to ensure the intended synthetic route proceeds as designed and yields the correct final compound.

4-Chloro-6-methoxynicotinonitrile: Quantitative Evidence vs. Analogs


Lipophilicity: 4-Chloro vs. 2-Chloro Regioisomer

The lipophilicity of 4-Chloro-6-methoxynicotinonitrile differs significantly from its 2-chloro regioisomer, as quantified by predicted logP values. This difference is crucial for predicting compound behavior in biological systems and chemical reactions .

Medicinal Chemistry Chemical Synthesis ADME Prediction

Polar Surface Area: 4-Chloro vs. 2-Chloro Isomer

The predicted topological polar surface area (TPSA) is a key descriptor for drug-likeness, often used to predict oral bioavailability. The TPSA of 4-Chloro-6-methoxynicotinonitrile is slightly higher than that of its 2-chloro regioisomer .

Medicinal Chemistry Drug Design Physicochemical Property

Defined Purity Grade for Reproducibility

The compound is procured with a defined and verifiable minimum purity specification, which is critical for the reproducibility of research experiments . Using a material without a defined purity grade introduces variability.

Analytical Chemistry Quality Control Reproducibility

Storage and Stability Requirements

Proper storage conditions are defined for this compound to ensure its stability over time. This is a key differentiator for procurement and inventory management, as degradation can impact research outcomes [1].

Stability Storage Logistics

Primary Applications of 4-Chloro-6-methoxynicotinonitrile


CNS Drug Discovery Scaffold

Based on its predicted ACD/LogP of 2.05 , 4-Chloro-6-methoxynicotinonitrile is well-suited as a core scaffold in central nervous system (CNS) drug discovery programs. Lipophilicity in this range is often associated with favorable blood-brain barrier permeability, a critical factor for CNS drug candidates. Researchers can utilize this scaffold to build chemical libraries and explore structure-activity relationships (SAR) around the 4-chloro and 6-methoxy motifs to optimize potency, selectivity, and pharmacokinetic properties for neurological targets.

Late-Stage Functionalization via Nitrile

The nitrile group at the 3-position is a versatile synthetic handle. In programs requiring a robust and well-characterized building block, the defined purity (≥95-98%) of 4-Chloro-6-methoxynicotinonitrile is essential . It can be reliably transformed into primary amines, carboxylic acids, tetrazoles, and other key pharmacophores without the risk of side reactions from unknown impurities that might plague lower-grade alternatives.

Physicochemical Optimization for Parallel Synthesis

In parallel medicinal chemistry efforts, the quantified physicochemical properties of this compound—such as its TPSA of 46 Ų —provide a defined starting point for property-guided optimization. When designing focused libraries, researchers can use this compound's predicted properties as a benchmark to evaluate the impact of subsequent chemical modifications on drug-likeness parameters like PSA and LogP.

Agrochemical Lead Generation

Chlorinated pyridine derivatives are a common motif in agrochemicals (e.g., herbicides, insecticides). The presence of both a chloro and a methoxy group on the pyridine ring makes 4-Chloro-6-methoxynicotinonitrile a valuable intermediate for generating novel agrochemical leads. The specific substitution pattern is crucial for target binding in agricultural pests, and the defined storage condition (2-8°C) ensures the integrity of the building block over the course of a lengthy lead optimization program [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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